![molecular formula C23H33N5O3 B14164938 Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14164938.png)
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique pyrrolo[3,4-c]pyrazole core, which is known for its biological activity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolo[3,4-c]pyrazole core through cyclization of appropriate precursors.
Amidation: Introduction of the 3-[(2,2-dimethyl-1-oxopropyl)amino] group via amidation reactions.
Esterification: Formation of the ester linkage with (1S)-2-(dimethylamino)-1-phenylethyl alcohol.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis and automated synthesis platforms can be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: Pyrrolo[3,4-c]pyrazole derivatives can act as ligands in catalytic reactions.
Organic Synthesis: Used as intermediates in the synthesis of complex organic molecules.
Biology
Drug Development: Potential use in the development of pharmaceuticals due to their biological activity.
Biological Probes: Employed as probes to study biological processes.
Medicine
Therapeutic Agents: Investigated for their potential as therapeutic agents in treating various diseases.
Diagnostic Tools: Used in diagnostic assays and imaging.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Agriculture: Potential use in agrochemicals for crop protection.
Mécanisme D'action
The mechanism of action of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid derivatives involves interaction with specific molecular targets and pathways. These compounds may bind to enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,3-d]pyrimidines: Known for their biological activity and use in medicinal chemistry.
Indole Derivatives: Widely studied for their pharmacological properties.
Pyrazolopyrimidines: Investigated for their potential as therapeutic agents.
Uniqueness
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid derivatives are unique due to their specific structural features and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes them valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C23H33N5O3 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
[(1S)-2-(dimethylamino)-1-phenylethyl] 3-(2,2-dimethylpropanoylamino)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C23H33N5O3/c1-22(2,3)20(29)24-19-16-13-28(23(4,5)18(16)25-26-19)21(30)31-17(14-27(6)7)15-11-9-8-10-12-15/h8-12,17H,13-14H2,1-7H3,(H2,24,25,26,29)/t17-/m1/s1 |
Clé InChI |
XVBWTZHNQZHFHR-QGZVFWFLSA-N |
SMILES isomérique |
CC1(C2=C(CN1C(=O)O[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C(C)(C)C)C |
SMILES canonique |
CC1(C2=C(CN1C(=O)OC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


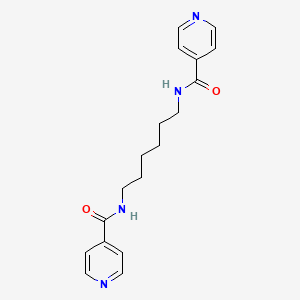
![2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14164871.png)
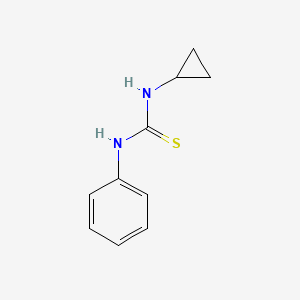
![Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-](/img/structure/B14164878.png)
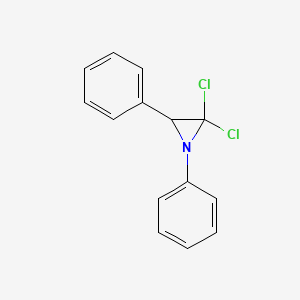
![N'-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-propan-2-ylacetohydrazide](/img/structure/B14164889.png)
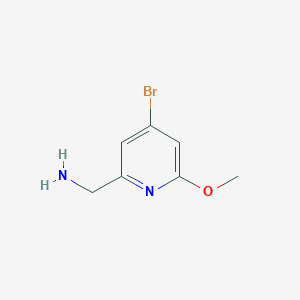
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B14164906.png)
![3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164908.png)

![3-[(4-Fluorophenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one](/img/structure/B14164920.png)
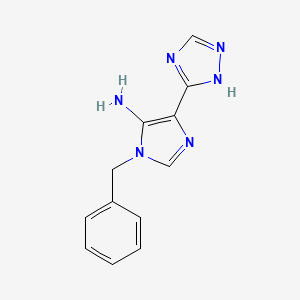
![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14164947.png)
![3-(3-Chlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14164954.png)
